N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide is a useful research compound. Its molecular formula is C9H15N3OS2 and its molecular weight is 245.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities and Pharmacological Potential
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide, as part of the broader chemical family of thiadiazoles, has been extensively studied for its pharmacological potential. Thiadiazoles, including structures similar to this compound, have demonstrated a wide range of biological activities. These compounds have shown promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. Their biological activities result from interactions with pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics, allowing penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Thiadiazolines and Related Heterocyclic Compounds
The synthesis and significance of 1,3,4-thiadiazoline derivatives, closely related to the core structure of this compound, have been a subject of interest. These compounds are derived from cyclization reactions of thiosemicarbazone and have shown considerable biological activity against various fungal and bacterial strains. This highlights the potential pharmaceutical significance of thiadiazolines, pointing to the versatility and potential of this compound in similar applications (Yusuf & Jain, 2014).
Sulfonamides and Thiazole Derivatives
The structural motif of sulfonamides, often present in drugs containing thiazole derivatives, has been under investigation for its diverse biological activities. Sulfonamides, incorporating a primary moiety similar in some aspects to the thiadiazole class, have been found effective in a range of applications, from antimicrobial to antitumor activities. This underscores the pharmacological relevance of compounds with thiazole and thiadiazole derivatives, suggesting a potential research interest in this compound for similar applications (Carta, Scozzafava, & Supuran, 2012).
1,3,4-Thiadiazole Derivatives and Pharmacological Activities
Recent reviews on 1,3,4-thiadiazole derivatives have emphasized their significant pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. These activities are attributed to the toxophoric N2C2S moiety present in these compounds, suggesting that this compound could also exhibit similar pharmacological profiles (Mishra, Singh, Tripathi, & Giri, 2015).
Mechanism of Action
Target of Action
Similar compounds such as pentamidine, an antimicrobial medication, are known to treat conditions like african trypanosomiasis, leishmaniasis, balamuthia infections, babesiosis, and to prevent and treat pneumocystis pneumonia (pcp) in people with poor immune function .
Mode of Action
It’s worth noting that pentamidine, a structurally related compound, is believed to work by decreasing the production of dna, rna, and protein .
Biochemical Pathways
Similar compounds like pentamidine are known to affect various biochemical pathways related to the conditions they treat .
Pharmacokinetics
Therapeutic peptides usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
Similar compounds like pentamidine are known to have significant effects on the conditions they treat .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s health status, and specific characteristics of the disease being treated .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS2/c1-3-5-6-7(13)10-8-11-12-9(15-8)14-4-2/h3-6H2,1-2H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDZYTUHIPKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.